4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a chlorophenyl group, a cycloheptyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Substitution with Chlorophenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Pyrrole Moiety: The resulting intermediate undergoes a Vilsmeier-Haack reaction to introduce the formyl group, followed by a Paal-Knorr synthesis to form the pyrrole ring.
Cycloheptyl Amide Formation: Finally, the compound is reacted with cycloheptylamine under amide coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-cyclooctyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The cycloheptyl group, in particular, may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-cycloheptyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-17-11-9-16(10-12-17)19-15-27-21(20(19)25-13-5-6-14-25)22(26)24-18-7-3-1-2-4-8-18/h5-6,9-15,18H,1-4,7-8H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKSXRYAJPKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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